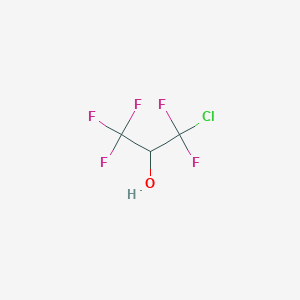

1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol

Overview

Description

Synthesis Analysis

The synthesis of fluorinated compounds such as 1,1,1,3-tetrafluoropropene (HFO-1234ze) is discussed, highlighting the gaseous phase catalytic fluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) as a trend in the field . Additionally, methods for producing 1,1,1,3,3-pentafluoropropane involve the reaction of 1,1,1,3,3-pentafluoro-2,3-dichloropropane with hydrogen fluoride in the presence of a noble metal catalyst . These methods could potentially be adapted for the synthesis of 1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using techniques such as ab initio and Density Functional Theory (DFT) calculations, as well as experimental methods like electron diffraction . For instance, the structure and vibrational assignment of the enol form of 1-chloro-1,1-difluoro-pentane-2,4-dione have been studied, providing insights into the stability of different conformers and the strength of hydrogen bonds . These findings can be useful in predicting the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of fluorinated compounds is highlighted in several papers. For example, the reactivity of a palladium fluoro complex towards silanes and Bu3SnCH=CH2 is discussed, demonstrating catalytic derivatization based on carbon-fluorine bond activation reactions . This suggests that this compound may also undergo similar reactions, potentially leading to the formation of new compounds with vinyl groups or other modifications.

Physical and Chemical Properties Analysis

The kinetics of the fluorination and chlorination of 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124) are examined, providing information on the thermodynamic and thermokinetic properties of these halogenations . Such studies are essential for understanding the physical and chemical properties of halogenated compounds, including this compound. The retention time of closely related compounds during purification processes is also discussed, which is important for the separation and identification of such compounds .

Scientific Research Applications

Synthesis and Chemical Properties

1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol has been explored in various synthetic applications. Gasanov et al. (2010) describe its use in the synthesis of 1-pentylthiomethyl-2-aryloxyethyl arylcarbamates and related compounds, showing its utility in producing lubricant additives (Gasanov et al., 2010). Another study by Richardson and Hedberg (1997) involved conformational analysis of similar chloropropanol compounds, providing insight into their molecular structures through electron diffraction and ab initio molecular orbital calculations (Richardson & Hedberg, 1997).

Applications in Material Science

In the field of material science, Yang et al. (2008) identified this compound as an efficient reagent for difluoromethylation in unsaturated compounds, highlighting its role in creating new materials with unique properties (Yang et al., 2008).

Industrial Manufacturing Processes

Takubo, Aoyama, and Nakada (1998) discussed its role in the manufacturing processes of various fluorinated compounds, demonstrating its significance in industrial chemistry (Takubo, Aoyama, & Nakada, 1998).

Rheological Properties Analysis

A study by Hetalo et al. (2020) on the rheological properties of fluorinated alcohols including this compound revealed insights into the structural modifications of fluorinated alcohol molecules. This research is pivotal in understanding the behavior of such compounds under different conditions (Hetalo et al., 2020).

Safety and Hazards

As with any chemical, safety precautions should be taken when handling 1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol. It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Mechanism of Action

Target of Action

1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol is a fluorinated compound that is commonly used in the production of fluoropolymers . The primary targets of this compound are the polymer chains where it acts as a reactive intermediate.

Mode of Action

The compound interacts with its targets by integrating into the polymer chains during the synthesis process. This results in the formation of fluoropolymers, which are known for their resistance to heat, chemicals, and weathering .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of fluoropolymers . These polymers are used in various industrial applications, suggesting that the compound may indirectly influence several biochemical processes associated with these applications.

Pharmacokinetics

It is primarily used as a reactive intermediate in the synthesis of fluoropolymers

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of fluoropolymers . These polymers are characterized by their resistance to heat, chemicals, and weathering, making them suitable for a variety of industrial applications.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the synthesis of fluoropolymers requires specific conditions, such as certain temperatures and pressures . Additionally, the compound is considered to be environmentally friendly and poses minimal risk to human health and the environment when handled and used properly .

properties

IUPAC Name |

1-chloro-1,1,3,3,3-pentafluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF5O/c4-2(5,6)1(10)3(7,8)9/h1,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIOAGJTHRJMPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294393 | |

| Record name | 1-chloro-1,1,3,3,3-pentafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24332-19-2 | |

| Record name | NSC96338 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-1,1,3,3,3-pentafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

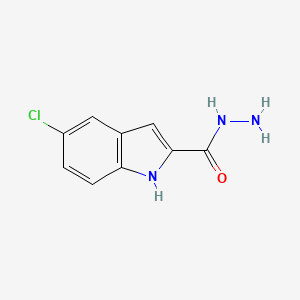

![ethyl 7-chloro-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate](/img/structure/B3031249.png)